4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline-3-carboxylic acid.
Amination: The 6-chloro-8-methylquinoline-3-carboxylic acid undergoes amination to introduce the amino group at the 4-position.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Materials Science: Quinoline derivatives are explored for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1242260-21-4 |
---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.709 |
IUPAC Name |
ethyl 4-amino-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
PYOSFGFQAITYPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N |
Synonyms |
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.